7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production times. For example, the use of microfluidic reactors allows for precise control over reaction conditions, leading to more efficient synthesis of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-cancer activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in anti-tuberculosis research, the compound has been shown to inhibit the activity of certain enzymes critical for the survival of Mycobacterium tuberculosis. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: This compound shares a similar structure but differs in the position of the chlorine atom and the carboxylic acid group.
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the chlorine atom but has a similar imidazo[1,2-a]pyridine core.
Uniqueness
The presence of the chlorine atom at the 7th position in 7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophilic substitution. This makes it a valuable compound for the development of new derivatives with potential biological activities .
Properties
IUPAC Name |
7-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)11-7-4-6(10)2-3-12(5)7/h2-4H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOUZRKWVLHGKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC(=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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